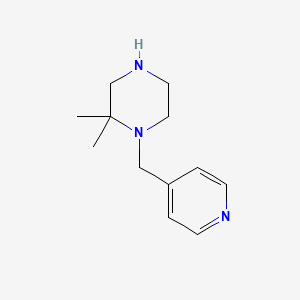
2,2-Dimethyl-1-(pyridin-4-ylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1-(pyridin-4-ylmethyl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a pyridin-4-ylmethyl group and two methyl groups at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(pyridin-4-ylmethyl)piperazine typically involves the reductive amination of piperazine derivatives. One common method is the reaction of 2,2-dimethylpiperazine with pyridine-4-carbaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-1-(pyridin-4-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any functional groups present on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and various substituted piperazines depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1-(pyridin-4-ylmethyl)piperazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-1-(pyridin-4-ylmethyl)piperazine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains . These interactions can lead to changes in the conformation and function of the target proteins, thereby exerting the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diphenylpiperazine: This compound has two phenyl groups instead of the pyridin-4-ylmethyl group.
1-Benzhydryl-4-benzylpiperazine: It features a benzhydryl and a benzyl group on the piperazine ring.
1-Benzhydryl-4-(pyridin-2-ylmethyl)piperazine: Similar to 2,2-Dimethyl-1-(pyridin-4-ylmethyl)piperazine but with a pyridin-2-ylmethyl group.
Uniqueness
This compound is unique due to the presence of the 2,2-dimethyl substitution on the piperazine ring, which can influence its steric and electronic properties. This makes it a valuable scaffold for the design of new compounds with tailored properties for specific applications .
Propiedades
Fórmula molecular |
C12H19N3 |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
2,2-dimethyl-1-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C12H19N3/c1-12(2)10-14-7-8-15(12)9-11-3-5-13-6-4-11/h3-6,14H,7-10H2,1-2H3 |
Clave InChI |
KHLZRPYHFPRURU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNCCN1CC2=CC=NC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


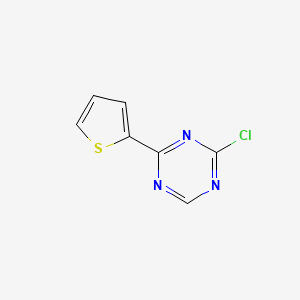
![tert-butyl N-[4-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate](/img/structure/B13885109.png)
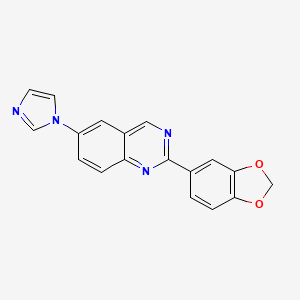
![2-Methyl-2-propanyl 2-({2-[(6-{[(benzyloxy)carbonyl]amino}-1-methoxy-1-oxo-2-hexanyl)carbamoyl]-2,3-dihydro-1H-indol-1-yl}carbonyl)-1-indolinecarboxylate](/img/structure/B13885111.png)
![7-{2-[(Difluoromethyl)sulfanyl]acetamido}-3-({[1-(2-hydroxyethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13885112.png)
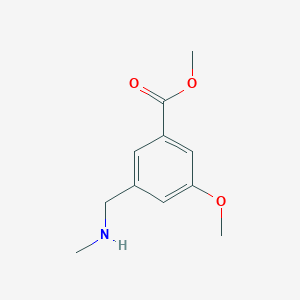
![2-[(4-Chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13885114.png)
![7-[5-Hydroxy-2-(3-hydroxy-3-methyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13885117.png)

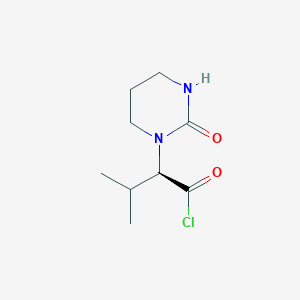
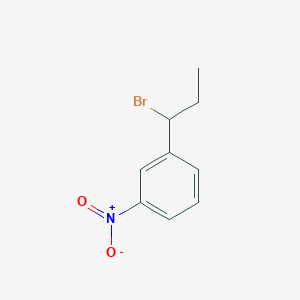
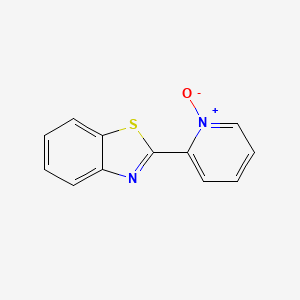

![2-[(Benzyloxy)methyl]but-3-en-1-ol](/img/structure/B13885147.png)
